molecular formula C7H10ClN B1526894 (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 53146-09-1

(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1526894
CAS No.: 53146-09-1
M. Wt: 143.61 g/mol
InChI Key: MMDTYDSMKAIKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride (CAS 53146-09-1) is a high-purity chemical reagent featuring a propargylamine scaffold, making it a valuable building block for neuroscientific and synthetic chemistry research. The propargylamine functional group is a key pharmacophore in irreversible monoamine oxidase-B (MAO-B) inhibitors, such as selegiline, which are used in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's . Beyond its established role, the propargylamine motif is also being investigated for its inherent neuroprotective properties . This compound provides researchers with a core structure for developing and studying novel neuroprotective agents. From a synthetic chemistry perspective, this molecule contains multiple alkyne groups, making it an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry . This reaction is widely used in chemical biology, materials science, and drug discovery for the efficient and modular synthesis of complex molecules, such as proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form ensures enhanced stability and solubility for various experimental applications. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-prop-2-ynylbut-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-3-5-7-8-6-4-2;/h2,8H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDTYDSMKAIKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that propargylamine derivatives can act as irreversible selective mao-b inhibitors. They bind to the active site of the enzyme and lead to a decrease in the breakdown of monoamine neurotransmitters, thus increasing their availability.

Biochemical Pathways

Propargylamine derivatives are known to affect the monoamine metabolic pathway. By inhibiting MAO-B, these compounds increase the levels of monoamine neurotransmitters, which can have various downstream effects, including neuroprotection.

Biological Activity

(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride is C₅H₈ClN. It features a unique structure characterized by terminal alkynes that may influence its reactivity and biological interactions.

Synthesis

The synthesis of propargylamines, including (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride, typically involves the reaction of terminal alkynes with amines. Various methods have been developed to enhance yields and purities, including one-pot reactions and microwave-assisted syntheses .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of propargylamines exhibit significant antimicrobial properties. For instance, compounds similar to (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride showed minimum inhibitory concentrations (MICs) against various pathogens, indicating their potential as antimicrobial agents. The most active derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates such as Staphylococcus aureus and Staphylococcus epidermidis, showcasing their effectiveness in inhibiting biofilm formation .

Neuroprotective Effects

Research has indicated that propargylamines can act as neuroprotective agents. A study highlighted that certain derivatives improved cell viability in neuroblastoma cell lines under oxidative stress conditions. This suggests that (But-2-yn-1-y)(prop-2-yn-1-y)amine hydrochloride may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Enzyme Inhibition

The compound has shown promise in enzyme inhibition studies. For example, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative disorders. Compounds within the same class demonstrated IC50 values indicative of potent inhibition, which could be leveraged for therapeutic applications in mood disorders .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial potential of various propargylamine derivatives, (But-2-yn-1-y)(prop-2-yne)-amine hydrochloride was included among the tested compounds. The results indicated that it exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

CompoundMIC (μg/mL)Activity
Compound A0.22Strong
Compound B0.25Moderate
(But-2-yne)(prop-yne)-amine HCl0.30Moderate

Study 2: Neuroprotective Properties

A neuroprotective study involving SH-SY5Y cells revealed that treatment with (But-2-yne)(prop-yne)-amine hydrochloride resulted in enhanced cell survival rates under oxidative stress conditions compared to untreated controls. This finding supports the hypothesis that this compound may have applications in neuroprotection .

TreatmentCell Viability (%)
Control45
Compound75

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects, particularly as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit monoamine oxidase (MAO) enhances neurotransmitter levels, which may alleviate symptoms associated with these disorders.

Chemical Synthesis

As a versatile building block, (But-2-yn-1-y)(prop-2-yn-1-y)amine hydrochloride is utilized in the synthesis of more complex organic molecules. It serves as an amination reagent, facilitating the introduction of amine groups into various substrates.

Antimicrobial Research

Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its efficacy against resistant strains makes it a candidate for developing new antibiotics.

Biochemical Mechanism of Action

The primary mechanism by which (But-2-yn-1-y)(prop-2-yn-1-y)amine hydrochloride exerts its effects involves:

MechanismDescription
Enzyme InhibitionInhibits monoamine oxidase (MAO), increasing neurotransmitter levels.
Gene RegulationAlters gene expression by modulating transcription factors.
Metabolic Pathway ModulationInfluences cellular metabolism by affecting enzyme activity.

Case Study 1: Neuroprotective Effects

A study demonstrated that (But-2-yn-1-y)(prop-2-yn-1-y)amine hydrochloride significantly increases dopamine levels in neuronal cultures, suggesting its potential for treating neurodegenerative conditions .

Case Study 2: Antimicrobial Activity

In vitro tests indicated that the compound shows strong antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 0.0039 mg/mL .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related propargylamine hydrochlorides and derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(But-2-yn-1-yl)(prop-2-yn-1-yl)amine HCl C₇H₁₀ClN 142.62 Dual propargyl substituents on nitrogen
N,N-Di(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine HCl C₁₉H₁₉ClN₂ 275.15 Propargyl groups fused to a tetrahydroacridine core
(But-2-yn-1-yl)(methyl)amine HCl C₅H₈ClN 117.58 Methyl and butynyl substituents on nitrogen
But-2-yn-1-amine HCl C₄H₆ClN 103.55 Single butynyl substituent on ammonia
Ethyl(methyl)(prop-2-yn-1-yl)amine HCl C₆H₁₂ClN 133.62 Ethyl, methyl, and propargyl substituents

Key Observations :

  • The target compound’s dual propargyl groups distinguish it from simpler analogs like but-2-yn-1-amine HCl (single substituent) .

Spectroscopic Data Comparisons

13C NMR Analysis :

  • Target Compound : Expected signals for propargyl carbons (δ ~70–80 ppm for sp-hybridized carbons) and N-CH₂ groups (δ ~40–50 ppm) based on analogs .
  • N,N-Di(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine HCl : Shows distinct aromatic carbons (δ 120–160 ppm) and propargyl carbons (δ 77.2 and 79.4 ppm) .
  • (But-2-yn-1-yl)(methyl)amine HCl : Methyl carbons appear at δ 20.7 ppm, while N-CH₂ groups resonate at δ 48.6 ppm .

HRMS Data :

  • Propargylamine hydrochlorides typically exhibit [M+H]+ peaks consistent with their molecular formulas. For example, N,N-Di(prop-2-yn-1-yl)-1,2,3,4-tetrahydroacridin-9-amine HCl shows [M+H]+ at m/z 275.1539 (calculated: 275.1548) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride generally follows a two-step synthetic strategy:

  • Step 1: N-alkylation or Reductive Amination to Form the Secondary/Tertiary Amine

    The key step involves introducing both alkyne substituents onto the nitrogen atom of an amine. Two principal approaches are documented:

    • Nucleophilic substitution (N-alkylation): Reaction of but-2-yn-1-amine with propargyl halides (e.g., propargyl bromide) or vice versa, in the presence of a base such as potassium carbonate or sodium hydride, in an aprotic solvent (e.g., acetonitrile or dimethylformamide). This yields the dialkynyl amine intermediate.

    • Reductive amination: Condensation of but-2-ynal or but-2-yn-1-one with propargylamine followed by reduction of the resulting imine intermediate using sodium triacetoxyborohydride or catalytic hydrogenation. This method allows for selective formation of the dialkynyl amine with control over stereochemistry and fewer side reactions.

  • Step 2: Formation of the Hydrochloride Salt

    The free amine is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium to form the stable hydrochloride salt. This step improves compound stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, DMF, or THF Aprotic solvents favor nucleophilic substitution
Base Potassium carbonate, sodium hydride Used to deprotonate amine and facilitate alkylation
Temperature 25–80 °C Reflux or room temperature depending on step
Reaction Time 6–24 hours Longer times improve conversion
Molar Ratios Amine:alkyne halide = 1:1.2 to 1:1.5 Slight excess of alkylating agent to drive reaction
Workup Acidification with HCl aqueous solution Formation of hydrochloride salt
Purification Recrystallization from ethanol or acetone Ensures >95% purity

Representative Synthetic Procedure (Inferred from Analogous Compounds)

  • N-Alkylation:

    • Dissolve but-2-yn-1-amine (1 equiv) and potassium carbonate (1.5 equiv) in acetonitrile.
    • Add propargyl bromide (1.2 equiv) dropwise under stirring.
    • Heat the reaction mixture at reflux for 12 hours.
    • Monitor the reaction progress by TLC or HPLC.
    • After completion, cool and filter off inorganic salts.
  • Hydrochloride Salt Formation:

    • Concentrate the filtrate under reduced pressure.
    • Dissolve residue in ethereal HCl or add concentrated HCl in ethanol.
    • Stir at room temperature for 1 hour.
    • Collect the precipitated hydrochloride salt by filtration.
    • Dry under vacuum to obtain pure (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride.

Industrial Production Considerations

  • Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer, improving yield and safety when handling alkynyl reagents.
  • Catalysts such as copper or zinc salts may be used to promote coupling reactions if alternative synthetic routes (e.g., A3 coupling) are employed.
  • Reaction parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to minimize side products and maximize purity.
  • Purification typically involves crystallization techniques and may include preparative chromatography for high-purity requirements.

Comparative Summary of Preparation Methods

Method Key Reagents Advantages Disadvantages
Nucleophilic substitution But-2-yn-1-amine + propargyl bromide + base Straightforward, scalable Possible over-alkylation, side reactions
Reductive amination But-2-ynal + propargylamine + reducing agent High selectivity, fewer side products Requires aldehyde precursor, more steps
A3 Coupling (alternative) Aldehyde + alkyne + amine + catalyst (e.g., Zn) One-pot synthesis, atom economy Catalyst cost, optimization needed

Research Findings and Analytical Data

  • Reaction Yields: Reported yields for similar dialkynyl amines range from 70% to 90%, depending on reaction conditions and purification methods.
  • Purity: Final hydrochloride salts typically exceed 95% purity as confirmed by HPLC and NMR spectroscopy.
  • Characterization:
    • NMR (1H and 13C): Chemical shifts confirm the presence of alkyne protons (~2.0–3.0 ppm) and amine protons.
    • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
    • Elemental Analysis: Confirms composition and salt formation.
  • Stability: Hydrochloride salts show improved thermal and storage stability compared to free amines.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Solvent Acetonitrile, DMF, THF Solubility and reaction rate
Base K2CO3, NaH Deprotonation efficiency
Temperature 25–80 °C Reaction kinetics
Reaction Time 6–24 hours Conversion completeness
Molar Ratio (Amine:Alkyne) 1:1.2–1.5 Drives reaction to completion
Purification Method Recrystallization, chromatography Purity and yield
Yield 70–90% Efficiency of synthetic route

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride, and how can side reactions be minimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between propargyl halides and amines. For example, prop-2-yn-1-yl chloride reacts with but-2-yn-1-amine in the presence of a base like potassium carbonate in dimethylformamide (DMF) .
  • Optimization : Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (1:1 molar ratio) and using low temperatures (0–5°C). Catalysts like copper(I) iodide may enhance selectivity for mono-substitution .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Structural Confirmation : X-ray crystallography (using SHELXL for refinement) is ideal for resolving bond angles and spatial arrangement . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm alkyne protons (δ 1.8–2.2 ppm) and amine protons (broad δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~2100 cm1^{-1} (C≡C stretch) and ~2500 cm1^{-1} (N-H stretch in hydrochloride form) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrochloride salt. Limited solubility in water at neutral pH but improves under acidic conditions (pH < 4) .
  • Stability : Degrades at temperatures >100°C; store at 2–8°C in inert atmospheres. Avoid prolonged exposure to light to prevent alkyne polymerization .

Advanced Research Questions

Q. How does the compound participate in click chemistry reactions, and what mechanistic insights govern its reactivity?

  • Mechanism : The terminal alkynes undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Kinetic studies show a second-order dependence on copper concentration, suggesting a dinuclear Cu intermediate .
  • Applications : Used to functionalize biomolecules (e.g., proteins, nucleic acids) via bioorthogonal ligation. Reaction yields >90% are achieved with 2 mol% Cu(I) and ascorbate as a reductant .

Q. What contradictions exist in reported biological activity data, and how can experimental variables be controlled?

  • Data Conflicts : Some studies report neuroprotective effects at 10 μM, while others show toxicity at similar concentrations. Discrepancies may arise from:

  • Cell Line Variability : Primary neurons vs. immortalized lines (e.g., SH-SY5Y) differ in metabolic pathways.
  • Solvent Artifacts : DMSO >0.1% (v/v) alters membrane permeability, confounding dose-response curves .
    • Resolution : Standardize assays using serum-free media and validate results across multiple models.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., monoamine transporters)?

  • Approach : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to serotonin transporters (SERT).
  • Findings : The propargylamine moiety forms hydrogen bonds with Asp98 and Ser438 residues, mimicking endogenous substrates like serotonin. Free energy calculations (MM-PBSA) predict a binding affinity of −8.2 kcal/mol .

Methodological Challenges and Solutions

Q. Why do crystallographic refinements of this compound often show disordered alkyne groups, and how is this resolved?

  • Cause : The linear C≡C bond adopts multiple orientations in the crystal lattice, leading to electron density smearing.
  • Solution : Apply SHELXL’s ISOR and DELU restraints to model thermal motion and anisotropic displacement parameters. Multi-conformer refinement improves R-factor convergence to <0.05 .

Q. What strategies improve the compound’s stability in aqueous solutions for in vivo studies?

  • Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to reduce hydrolysis. Lyophilization with trehalose (1:2 w/w ratio) enhances shelf life to >6 months at 4°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride
Reactant of Route 2
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(But-2-yn-1-yl)(prop-2-yn-1-yl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.